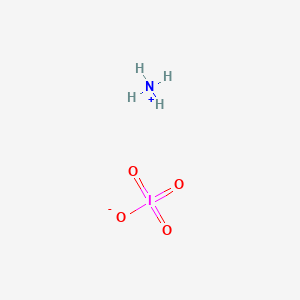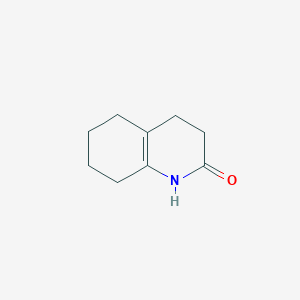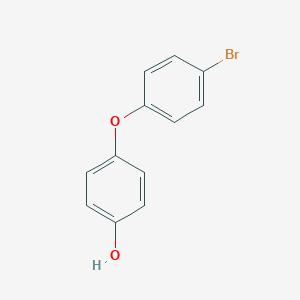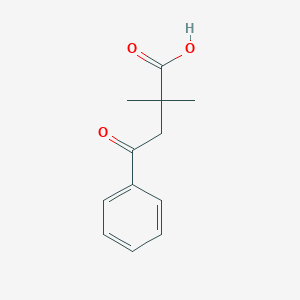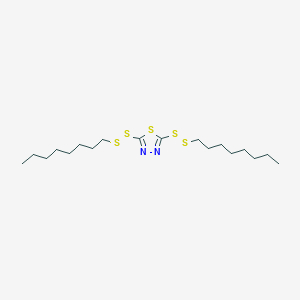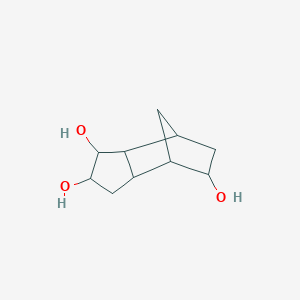
Octahydro-4,7-methano-1H-indene-1,2,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-4,7-methano-1H-indene-1,2,5-triol, also known as Octahydro-1H-indene-1,2,5-triol, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a bicyclic alcohol that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development. In
Mechanism of Action
The mechanism of action of Octahydro-4,7-methano-1H-indene-1,2,5-triol is not fully understood. However, it has been suggested that the compound exerts its biological activities by modulating various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. It has also been reported to activate the Nrf2/ARE pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been reported to possess antioxidant activity, which can help prevent oxidative damage to cells and tissues. It has also been found to exhibit anti-inflammatory activity, which can help reduce inflammation and swelling. Additionally, it has been reported to have neuroprotective effects, which can help protect the brain from damage caused by various neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of Octahydro-4,7-methano-1H-indene-1,2,5-triol is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, the compound has been found to exhibit various biological activities, making it a promising candidate for drug development. However, one of the main limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of Octahydro-4,7-methano-1H-indene-1,2,5-triol. One potential direction is the development of novel drug delivery systems that can improve the solubility and bioavailability of the compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases. Finally, the compound's safety and toxicity profile should be thoroughly investigated to ensure its suitability for clinical use.
In conclusion, this compound is a promising compound that exhibits various biochemical and physiological effects. Its potential therapeutic applications make it a promising candidate for drug development, and further research is needed to fully understand its mechanism of action and potential clinical applications.
Synthesis Methods
The synthesis of Octahydro-4,7-methano-1H-indene-1,2,5-triol involves the reduction of quinone with sodium borohydride in the presence of a catalyst. This method is relatively simple and has been reported to yield high purity and yield of the compound.
Scientific Research Applications
Octahydro-4,7-methano-1H-indene-1,2,5-triol has been found to exhibit various biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. These properties make it a promising candidate for the development of drugs for the treatment of various diseases, including neurodegenerative diseases, cancer, and diabetes.
properties
CAS RN |
13318-18-8 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
tricyclo[5.2.1.02,6]decane-3,4,8-triol |
InChI |
InChI=1S/C10H16O3/c11-7-2-4-1-5(7)6-3-8(12)10(13)9(4)6/h4-13H,1-3H2 |
InChI Key |
RWQFKYRYAQYIQR-UHFFFAOYSA-N |
SMILES |
C1C2CC(C1C3C2C(C(C3)O)O)O |
Canonical SMILES |
C1C2CC(C1C3C2C(C(C3)O)O)O |
Other CAS RN |
13318-18-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




